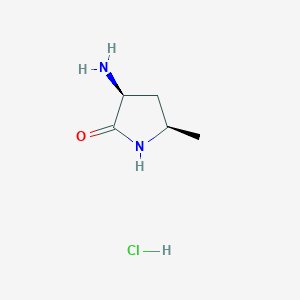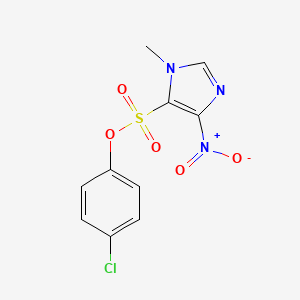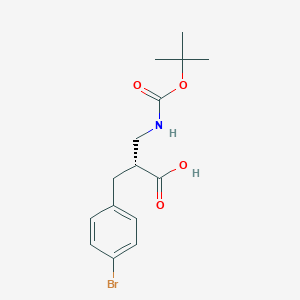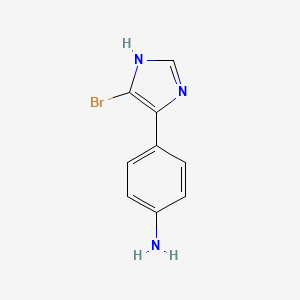![molecular formula C9H7N3O4 B12947748 4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinecarboxylic acids: These compounds share a similar pyridine core but differ in the functional groups attached.
Pyrazolopyridine derivatives: These compounds have a similar pyrazolo[3,4-b]pyridine structure but may have different substituents.
Uniqueness
4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H7N3O4 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
4-methoxycarbonyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(15)4-2-6(8(13)14)11-7-5(4)3-10-12-7/h2-3H,1H3,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
FPRZSGBDGMFFMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















